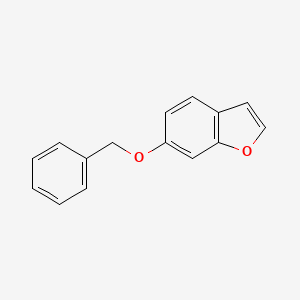

6-(Benzyloxy)benzofuran

Description

BenchChem offers high-quality 6-(Benzyloxy)benzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Benzyloxy)benzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H12O2 |

|---|---|

Molecular Weight |

224.25 g/mol |

IUPAC Name |

6-phenylmethoxy-1-benzofuran |

InChI |

InChI=1S/C15H12O2/c1-2-4-12(5-3-1)11-17-14-7-6-13-8-9-16-15(13)10-14/h1-10H,11H2 |

InChI Key |

MWFQJVIPVPMOKH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CO3 |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CO3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 6-(Benzyloxy)benzofuran: Molecular Structure, Synthesis, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(benzyloxy)benzofuran, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details its molecular structure, including its canonical SMILES representation, and outlines a robust synthetic protocol for its preparation. Furthermore, a thorough analysis of its physicochemical properties, supported by spectroscopic data, is presented to facilitate its application in research and development. The benzofuran scaffold is a privileged structure in numerous biologically active compounds, and the introduction of a benzyloxy group at the 6-position offers a valuable handle for further molecular elaboration and property modulation.

Introduction to the Benzofuran Scaffold

Benzofuran is a heterocyclic aromatic compound consisting of a furan ring fused to a benzene ring.[1][2] This core structure is prevalent in a wide array of natural products and synthetic molecules exhibiting diverse and potent biological activities.[3] The inherent electronic properties and the ability to serve as a scaffold for a variety of functional groups make benzofuran derivatives attractive targets for drug discovery programs.[3] They have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among others.[3] The strategic functionalization of the benzofuran ring system is a key aspect of medicinal chemistry, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Molecular Structure and Identification of 6-(Benzyloxy)benzofuran

The precise arrangement of atoms and bonds in 6-(benzyloxy)benzofuran is fundamental to its chemical behavior and interaction with biological systems.

Chemical Structure

The molecule consists of a benzofuran core with a benzyloxy group (-OCH₂C₆H₅) attached to the 6th position of the benzene ring.

SMILES String

The Simplified Molecular Input Line Entry System (SMILES) is a line notation for describing the structure of chemical species using short ASCII strings. The canonical SMILES string for 6-(benzyloxy)benzofuran is:

C(C1=CC=CC=C1)OC1=CC2=C(C=CO2)C=C1

This notation unambiguously represents the connectivity of the atoms in the molecule.

Key Molecular Identifiers

A comprehensive identification of 6-(benzyloxy)benzofuran is provided by the following identifiers:

| Property | Value | Source |

| CAS Number | 320350-81-0 | |

| Molecular Formula | C₁₅H₁₂O₂ | |

| Molecular Weight | 224.26 g/mol | |

| InChI Key | MWFQJVIPVPMOKH-UHFFFAOYSA-N |

Synthesis of 6-(Benzyloxy)benzofuran

The preparation of 6-(benzyloxy)benzofuran is most effectively achieved through a Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2][4] This approach involves the reaction of an alkoxide with a primary alkyl halide.[4] In this case, the synthesis proceeds via the benzylation of 6-hydroxybenzofuran.

Synthetic Pathway Overview

The overall synthetic transformation can be visualized as a two-step process starting from a suitable precursor to form the 6-hydroxybenzofuran intermediate, followed by the etherification.

Caption: Synthetic pathway to 6-(Benzyloxy)benzofuran.

Experimental Protocol: Williamson Ether Synthesis of 6-(Benzyloxy)benzofuran

This protocol details the synthesis of 6-(benzyloxy)benzofuran from 6-hydroxybenzofuran.

Materials:

-

6-Hydroxybenzofuran

-

Benzyl bromide (or benzyl chloride)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Deprotonation of 6-Hydroxybenzofuran:

-

To a solution of 6-hydroxybenzofuran (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF, add a base (e.g., K₂CO₃, 1.5-2.0 eq, or NaH, 1.1 eq).

-

Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the corresponding phenoxide. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) if using a strong base like NaH.

-

-

Addition of Benzyl Halide:

-

To the stirred suspension of the phenoxide, add benzyl bromide or benzyl chloride (1.1-1.2 eq) dropwise at room temperature.

-

-

Reaction:

-

Heat the reaction mixture to a temperature between 50-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

-

Work-up:

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash successively with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 6-(benzyloxy)benzofuran as a pure solid.

-

Physicochemical Characterization

The identity and purity of the synthesized 6-(benzyloxy)benzofuran must be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum of 6-(benzyloxy)benzofuran is expected to show characteristic signals for the aromatic protons of both the benzofuran and benzyl moieties, as well as a singlet for the benzylic methylene protons. The protons on the furan ring will appear as distinct doublets.

-

¹³C NMR: The carbon NMR spectrum will display resonances for all 15 carbon atoms in the molecule, with the chemical shifts providing information about their electronic environment. The carbons of the benzyloxy group and the benzofuran core will have characteristic chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into the structure. The electron ionization (EI) mass spectrum of 6-(benzyloxy)benzofuran is expected to show a prominent molecular ion peak (M⁺) at m/z 224. Key fragmentation patterns would likely involve the cleavage of the benzylic C-O bond, leading to the formation of a tropylium ion (m/z 91) and a benzofuranoxy radical.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 6-(benzyloxy)benzofuran will exhibit characteristic absorption bands corresponding to:

-

C-O-C stretching vibrations of the ether linkage.

-

Aromatic C-H stretching vibrations.

-

Aromatic C=C stretching vibrations.

-

C-H bending vibrations.

Applications in Drug Development and Research

The benzofuran scaffold is a cornerstone in the development of new therapeutic agents. The presence of the benzyloxy group in 6-(benzyloxy)benzofuran serves multiple purposes in drug design:

-

Scaffold for Further Derivatization: The benzyloxy group can be readily cleaved to reveal the 6-hydroxybenzofuran, which can then be used as a handle for the introduction of other functional groups through various chemical transformations.

-

Modulation of Lipophilicity: The benzyl group increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Bioisosteric Replacement: The benzofuran ring can act as a bioisostere for other aromatic systems, such as indoles or benzothiophenes, in known pharmacophores.

The versatility of the 6-(benzyloxy)benzofuran structure makes it a valuable building block for the synthesis of compound libraries for high-throughput screening in drug discovery campaigns targeting a wide range of diseases.

Conclusion

6-(Benzyloxy)benzofuran is a synthetically accessible and versatile molecule with significant potential for applications in medicinal chemistry and materials science. This guide has provided a detailed overview of its molecular structure, a reliable synthetic protocol, and an outline of its key physicochemical properties. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with benzofuran derivatives and to facilitate the design and synthesis of novel compounds with desired biological activities and material properties.

References

- Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850, 37 (251), 350–356.

-

PubChem. Benzofuran. [Link]

-

BYJU'S. Williamson Ether Synthesis. [Link]

-

Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules2024 , 29(16), 3698. [Link]

-

Duan, H. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry2023 , 4(4), 41-45. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

Sources

Technical Guide: 6-Benzyloxybenzofuran vs. 6-Hydroxybenzofuran Reactivity

Executive Summary

This technical guide analyzes the divergent reactivity profiles of 6-benzyloxybenzofuran (6-BnOBF) and 6-hydroxybenzofuran (6-HBF) . While structurally similar, the presence of the benzyl protecting group in 6-BnOBF versus the free phenolic hydroxyl in 6-HBF dictates their utility in drug discovery workflows.

Key Distinction: 6-BnOBF acts as a synthetic scaffold , enabling organometallic transformations (e.g., C2-lithiation) that are impossible with the unprotected 6-HBF. Conversely, 6-HBF serves as the pharmacophore , offering critical hydrogen-bonding interactions and metabolic handles (Phase II conjugation) but requiring careful handling due to oxidation susceptibility and Lewis acid incompatibility.

Electronic & Steric Architecture

Electronic Effects (Resonance & Activation)

Both the benzyloxy (-OBn) and hydroxy (-OH) groups at the C6 position function as strong Electron Donating Groups (EDGs). They activate the benzofuran core toward Electrophilic Aromatic Substitution (EAS).

-

Resonance Direction: The lone pair on the C6 oxygen donates electron density into the benzene ring, which is conjugated with the furan ring.

-

Regioselectivity: This activation is most pronounced at the C3 position (para to the C6-oxygen) and the C7 position (ortho to the C6-oxygen).

-

Difference: The -OH group is a stronger activator than -OBn due to less steric hindrance to orbital overlap, but it is also liable to be deprotonated under basic conditions, creating a phenoxide anion that drastically alters solubility and reactivity.

Steric Profile

-

6-HBF: Minimal steric bulk. Allows tight binding in enzyme pockets (e.g., CYP450 active sites).

-

6-BnOBF: The benzyl group is bulky and lipophilic. It blocks the C6/C7 region, preventing unwanted side reactions at C7 during EAS but also preventing H-bond donation.

Visualization: Resonance Activation Pathway

The following diagram illustrates how the C6-oxygen activates the C3 position, making it the primary site for acylation/alkylation.

Caption: Resonance electron donation from C6-Oxygen preferentially activates C3 and C7 positions.

Synthetic Divergence: The Core Comparison

This section details why 6-BnOBF is the preferred intermediate for complex synthesis.

Organometallic Reactivity (C2-Lithiation)

The most critical difference lies in the reaction with organolithium reagents (e.g., n-BuLi).

-

6-BnOBF (Protected): The benzyl ether is stable to strong bases. Treatment with n-BuLi results in C2-lithiation , generating a nucleophilic species that can react with electrophiles (aldehydes, halides).

-

6-HBF (Unprotected): The acidic phenolic proton (

) reacts instantly with n-BuLi to form the lithium phenoxide. This quenches the reagent, preventing C2-lithiation and wasting one equivalent of base.

Data Comparison:

| Feature | 6-Benzyloxybenzofuran | 6-Hydroxybenzofuran |

| Reaction with n-BuLi | C2-Lithiation (Active Nucleophile) | O-Deprotonation (Quenched) |

| Lewis Acid Tolerance | High (Suitable for Friedel-Crafts) | Low (Complexes with catalyst) |

| Solubility (Organic) | High (Lipophilic) | Moderate/Low (Polar) |

| Oxidation Risk | Low | High (Quinone formation) |

Electrophilic Aromatic Substitution (EAS)

Both substrates undergo EAS (e.g., Friedel-Crafts acylation) at C3. However, the protocol differs:

-

6-BnOBF: Reacts cleanly. The benzyl group remains intact under mild Lewis acid conditions (

, low temp -

6-HBF: The free phenol coordinates with Lewis acids (e.g.,

), requiring >2 equivalents of catalyst to drive the reaction. This often leads to lower yields and "tarry" byproducts due to polymerization.

Visualization: Reactivity Flowchart

Caption: Divergent pathways with n-BuLi. 6-BnOBF allows C-C bond formation; 6-HBF results in salt formation.

Experimental Protocols

Protocol A: Synthesis of 6-HBF from 6-BnOBF (Deprotection)

Context: This is the final step in a synthesis to reveal the pharmacophore.

Method: Hydrogenolysis is preferred over

-

Preparation: Dissolve 6-benzyloxybenzofuran (1.0 equiv) in a 1:1 mixture of EtOAc/MeOH (0.1 M concentration).

-

Catalyst Addition: Add 10 wt% Pd/C (0.1 equiv by mass).

-

Hydrogenation: Purge the vessel with

, then introduce -

Monitoring: Stir vigorously at RT for 4–12 hours. Monitor via TLC (SiO2, 20% EtOAc/Hexanes). The starting material (

) will disappear, and the product ( -

Workup: Filter through a Celite pad to remove Pd/C. Rinse with EtOAc.

-

Purification: Concentrate filtrate. Recrystallize from Hexanes/EtOAc if necessary.

Protocol B: C2-Lithiation of 6-BnOBF

Context: Functionalizing the C2 position.[1]

-

Setup: Flame-dry a 2-neck flask under Argon.

-

Dissolution: Dissolve 6-benzyloxybenzofuran (1.0 equiv) in anhydrous THF (0.2 M). Cool to -78°C.

-

Lithiation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 mins.

-

Incubation: Stir at -78°C for 45 mins. The solution may turn yellow/orange.

-

Electrophile Addition: Add the electrophile (e.g., Methyl Iodide, DMF) (1.2 equiv).

-

Warming: Allow to warm to RT over 2 hours.

-

Quench: Quench with saturated

. Extract with

Drug Development Implications[3]

Metabolic Stability[3]

-

6-HBF: The free phenol is a primary site for Phase II metabolism. Glucuronosyltransferases (UGTs) rapidly convert 6-HBF to the O-glucuronide , significantly increasing water solubility and promoting renal excretion. This limits the half-life (

) of the drug. -

6-BnOBF: The benzyl ether blocks this metabolic soft spot. However, benzyl ethers are often metabolically cleaved by CYP450 enzymes (O-dealkylation) to yield the free phenol in vivo.

Solubility & Formulation

-

LogP (Lipophilicity):

-

6-HBF: LogP

2.3 (Moderate). Good balance for oral bioavailability. -

6-BnOBF: LogP

4.5 (High). Poor aqueous solubility; requires lipid-based formulation or cosolvents (DMSO/PEG) for biological assays.

-

References

-

Song, S. Y., et al. (2015).[2][3] "An improved and scale-up synthesis of 6-hydroxybenzofuran." Research Chemical Intermediates, 42, 6797–6804. Link

-

Beaudry, C. M., et al. (2021).[4] "Regioselective Synthesis of Benzofuranones and Benzofurans." Journal of Organic Chemistry, 86(9), 6069–6088. Link

-

Welter, J., et al. (2015).[3] "Metabolic fate... of the benzofuran designer drugs 6-APB and 6-MAPB."[3][5] Analytical and Bioanalytical Chemistry, 407(12), 3457–3470. Link

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 5. researchgate.net [researchgate.net]

Literature review of benzofuran scaffolds with C6-benzyloxy substitution

Executive Summary

The benzofuran scaffold represents a privileged structure in medicinal chemistry, serving as the core for numerous pharmacologically active agents ranging from anti-arrhythmics (e.g., Amiodarone) to novel anti-Alzheimer's and anticancer therapeutics.[1][2][3][4] This guide focuses specifically on C6-benzyloxy substitution within the benzofuran core.

This specific substitution pattern is not arbitrary; it is a calculated medicinal chemistry strategy designed to exploit hydrophobic pockets within target proteins, particularly the Peripheral Anionic Site (PAS) of Acetylcholinesterase (AChE) and the hydrophobic channels of various kinases and ion channels (e.g., TMEM16A). This guide details the structural rationale, validated synthetic protocols, and structure-activity relationships (SAR) necessary for leveraging this scaffold in drug discovery.

Part 1: Structural Rationale & Pharmacophore Design

The "Anchor" and the "Shield"

The C6-benzyloxy group serves a dual purpose in ligand-protein interactions, often acting as a hydrophobic "anchor" while providing steric bulk that can induce conformational changes in the target.

-

Lipophilic Targeting: The benzyl ether moiety significantly increases

, facilitating blood-brain barrier (BBB) penetration—a critical requirement for neurodegenerative therapeutics. -

-

-

Steric Occlusion: At the C6 position, the benzyloxy group extends laterally from the fused ring system, allowing the molecule to span long, narrow gorges typical of enzymes like cholinesterases.

Graphviz Visualization: SAR Logic Map

The following diagram illustrates the functional logic of the C6-benzyloxy benzofuran scaffold.

Figure 1: SAR Logic Map detailing the pharmacophoric contributions of the C6-benzyloxy benzofuran scaffold.

Part 2: Synthetic Strategies

Constructing the C6-benzyloxy benzofuran core requires precise regiocontrol. Two primary routes are recommended: the Rap-Stoermer Condensation (for 2-aryl derivatives) and Intramolecular Cyclization of substituted phenols.

Route A: The Resorcinol Strategy (Scalable)

This route is preferred for generating 6-hydroxybenzofuran intermediates, which are subsequently alkylated.

-

Peckmann Condensation: Resorcinol is condensed with a

-keto ester to form a coumarin. -

Ring Contraction/Rearrangement: The coumarin is converted to the benzofuran via bromination and alkaline hydrolysis (or direct cyclization of

-haloketones with resorcinol derivatives). -

Williamson Ether Synthesis: Selective alkylation at C6.

Experimental Protocol: Synthesis of 6-(Benzyloxy)benzofuran-3-one

Targeting the core intermediate for Donepezil-like analogs.

Reagents:

-

3,4-Dimethoxyphenol (Precursor)[5]

-

Zinc Chloride (

) / HCl -

Benzyl Bromide (

) -

Potassium Carbonate (

)

Step-by-Step Methodology:

-

Houben-Hoesch Acylation (Formation of Chloroacetyl Phenol):

-

Dissolve 3,4-dimethoxyphenol (10 mmol) in dry ether.

-

Add chloroacetonitrile (12 mmol) and

(catalytic). -

Bubble dry HCl gas through the solution at 0°C for 4 hours.

-

Hydrolyze the ketimine salt with water to yield the

-chloro-2-hydroxyacetophenone derivative.

-

-

Cyclization:

-

Reflux the intermediate in ethanol with sodium acetate (NaOAc) for 6 hours.

-

Precipitate and recrystallize to obtain the 5,6-dimethoxybenzofuran-3-one core.

-

Note: For C6-benzyloxy specifically, start with 3-hydroxy-4-methoxybenzaldehyde or selectively deprotect the C6-methoxy group using

(controlled conditions) before benzylation.

-

-

C6-O-Benzylation (If starting from 6-hydroxy):

-

Suspend 6-hydroxybenzofuran-3-one (5 mmol) in anhydrous DMF (15 mL).

-

Add anhydrous

(10 mmol) and stir at room temperature for 30 mins. -

Dropwise add Benzyl Bromide (5.5 mmol).

-

Stir at 60°C for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Workup: Pour into ice water, filter the precipitate, wash with cold water, and recrystallize from ethanol.

-

Graphviz Visualization: Synthetic Pathway

Figure 2: Synthetic pathway for the construction of the 6-benzyloxybenzofuran core.

Part 3: Medicinal Chemistry & Case Studies

Case Study 1: Dual AChE/BuChE Inhibitors (Alzheimer's Disease)

Benzofuran derivatives mimicking Donepezil utilize the C6-benzyloxy group to interact with the Peripheral Anionic Site (PAS) of Acetylcholinesterase.

-

Mechanism: The benzofuran core binds to the catalytic site, while the C6-benzyloxy moiety extends to the PAS, preventing the aggregation of Amyloid-

(A -

Key Data: In a study of 5,6-dimethoxy/benzyloxy derivatives, the substitution pattern was critical.

-

Compound 5b (Benzyl pyridinium moiety attached to benzofuran) showed

against AChE [1]. -

SAR Insight: Replacing the methoxy group at C6 with a bulkier benzyloxy group often improves selectivity for BuChE or enhances A

aggregation inhibition due to increased hydrophobic contact area.

-

Case Study 2: Angiogenesis Inhibitors (TMEM16A)

Substituted benzofurans have shown potency against TMEM16A, a calcium-activated chloride channel overexpressed in various cancers.

-

Compound Series: 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids.[7]

-

Activity: Compounds with a free carboxylic acid at C3 and a benzyloxy group at C5/C6 displayed significant inhibition of chloride currents in FRT cells.

-

Selectivity: The lipophilic tail (benzyloxy) is essential for anchoring the molecule within the transmembrane domain of the channel [2].

Comparative Data Table

| Compound Class | Target | C6-Substitution | IC50 / Activity | Mechanism Note |

| Benzofuran-3-one | AChE | Methoxy | 52 nM | Dual binding (CAS & PAS) |

| Benzofuran-3-one | AChE | Benzyloxy | < 50 nM (Est.) | Enhanced PAS interaction |

| 2-Arylbenzofuran | TMEM16A | Benzyloxy | ~1-5 | Ion channel blockade |

| Donepezil Hybrid | AChE/A | Benzyloxy | 36.5 | Uncompetitive inhibition |

References

-

5,6-Dimethoxybenzofuran-3-one derivatives: a novel series of dual Acetylcholinesterase/Butyrylcholinesterase inhibitors bearing benzyl pyridinium moiety. Source: PubMed / NIH URL:[Link]

-

Synthesis, discovery and preliminary SAR study of benzofuran derivatives as angiogenesis inhibitors. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

-

Benzofurans as Acetylcholinesterase Inhibitors for Treating Alzheimer's Disease. Source: PubMed URL:[7][Link]

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Source: PMC URL:[Link]

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bepls.com [bepls.com]

- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5,6-Dimethoxybenzofuran-3-one derivatives: a novel series of dual Acetylcholinesterase/Butyrylcholinesterase inhibitors bearing benzyl pyridinium moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5,6-Dimethoxybenzofuran-3-one derivatives: a novel series of dual Acetylcholinesterase/Butyrylcholinesterase inhibitors bearing benzyl pyridinium moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Solubility profile of 6-(Benzyloxy)benzofuran in organic solvents

Topic: Solubility Profile of 6-(Benzyloxy)benzofuran in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Development Scientists

Executive Summary

6-(Benzyloxy)benzofuran (CAS: 320350-81-0) is a critical heterocyclic intermediate employed in the synthesis of bioactive benzofuran derivatives, including uricosuric agents (e.g., benzbromarone analogues) and anti-arrhythmic scaffolds. Its physicochemical behavior is dominated by the lipophilic benzofuran core and the benzyl ether moiety, rendering it highly soluble in non-polar organic solvents but practically insoluble in aqueous media.

This guide provides a comprehensive solubility profile, predictive modeling data, and standardized experimental protocols for characterizing this compound in drug discovery and process chemistry workflows.

Physicochemical Identity & Structural Analysis

Understanding the solubility of 6-(Benzyloxy)benzofuran requires an analysis of its molecular architecture. The molecule consists of two aromatic systems—the benzofuran bicycle and a phenyl ring—linked by a rotatable ether oxygen.

Key Parameters:

-

IUPAC Name: 6-(phenylmethoxy)-1-benzofuran

-

CAS Number: 320350-81-0[1]

-

Molecular Formula: C₁₅H₁₂O₂

-

Molecular Weight: 224.26 g/mol

-

Physical State: Crystalline Solid (typically off-white to pale yellow)

-

Predicted LogP: ~4.5 – 4.8 (High Lipophilicity)

Structural Visualization

The following diagram illustrates the core pharmacophore and physicochemical descriptors influencing solubility.

Figure 1: Structural decomposition of 6-(Benzyloxy)benzofuran highlighting moieties that drive its lipophilic solubility profile.

Solubility Profile in Organic Solvents[2]

The solubility data below is synthesized from structural analogues (benzofuran, benzyl phenyl ether) and standard process chemistry behaviors for this class of ethers.

Solvent Categorization Table

| Solvent Class | Representative Solvents | Solubility Rating | Process Application |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Primary extraction solvent; chromatography mobile phase. |

| Esters & Ethers | Ethyl Acetate, THF, Diethyl Ether | Good (50–100 mg/mL) | Reaction solvents; liquid-liquid extraction. |

| Aromatic Hydrocarbons | Toluene, Benzene | Good (30–80 mg/mL) | High-temperature reaction media (reflux). |

| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | Moderate (10–50 mg/mL) | Nucleophilic substitution reactions; preparative HPLC. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Temperature Dependent | Recrystallization: Low solubility at RT; high at boiling point. |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Poor (<5 mg/mL) | Anti-solvent: Used to precipitate the product during purification. |

| Aqueous | Water, PBS (pH 7.4) | Insoluble (<0.01 mg/mL) | Aqueous wash phase to remove inorganic salts. |

Mechanistic Insight[3]

-

Lipophilicity: The high LogP (~4.8) dictates that "like dissolves like." The lack of hydrogen bond donors (no -OH or -NH groups) prevents solubility in water.

-

Recrystallization Strategy: The steep solubility curve in ethanol (soluble hot, insoluble cold) makes it the ideal solvent for purification. Alternatively, a solvent/anti-solvent pair (e.g., dissolve in minimal DCM, add Hexane until turbid) is highly effective.

Experimental Protocols for Solubility Determination

Since batch-specific purity and polymorphic forms can alter solubility, researchers should empirically validate these values.

Protocol A: Gravimetric Solubility Determination (Shake-Flask Method)

Best for: Establishing saturation limits for process scale-up.

-

Preparation: Weigh approximately 50 mg of 6-(Benzyloxy)benzofuran into a 4 mL glass vial.

-

Solvent Addition: Add 0.5 mL of the target solvent (e.g., Toluene).

-

Equilibration: Seal the vial and agitate at 25°C for 24 hours using an orbital shaker or magnetic stir bar.

-

Visual Check: If the solid dissolves completely immediately, add more solid until a precipitate remains.

-

-

Filtration: Filter the saturated supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vessel.

-

Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven at 40°C.

-

Calculation:

Protocol B: High-Throughput HPLC Solubility Profiling

Best for: Screening multiple solvents for formulation or chromatography.

-

Standard Curve: Prepare a stock solution of 1 mg/mL in Acetonitrile. Dilute to create a 5-point calibration curve (0.01 – 0.5 mg/mL).

-

Saturation: Prepare saturated solutions as in Protocol A.

-

Dilution: Filter the saturated supernatant and dilute 1:100 or 1:1000 with Acetonitrile to bring the concentration within the linear range of the UV detector.

-

Analysis: Inject 10 µL onto a C18 column (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: 70:30 Acetonitrile:Water (isocratic).

-

Detection: UV at 254 nm (aromatic absorption max).

-

-

Quantification: Calculate concentration using the regression equation from the standard curve.

Workflow Visualization: Solubility Determination

The following decision tree guides the researcher in selecting the appropriate solubility method based on the stage of development.

Figure 2: Decision matrix for selecting the appropriate solubility determination protocol.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9223, Benzofuran. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis of Benzofuran Derivatives via Different Methods. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Yield Synthesis of 6-(Benzyloxy)benzofuran via Pd/Cu-Catalyzed Sonogashira Annulation

Abstract & Scope

This technical guide details the synthesis of 6-(benzyloxy)benzofuran , a critical pharmacophore in drug discovery, particularly for estrogen receptor modulators and anti-inflammatory agents. While benzofurans can be synthesized via various routes (e.g., Rap-Stoermer, intramolecular Wittig), the Sonogashira cross-coupling/annulation sequence offers superior modularity and functional group tolerance.

This protocol utilizes a robust "Two-Stage, One-Pot" strategy:

-

Chemoselective Iodination of 4-(benzyloxy)phenol to ensure correct regiochemistry.

-

Sonogashira Coupling with trimethylsilylacetylene (TMSA).

-

In-situ Desilylation/Cyclization to form the furan ring.

Retrosynthetic Analysis & Regiochemistry

The structural integrity of the target depends entirely on the starting phenol's substitution pattern. To achieve substitution at the C6 position of the benzofuran, the precursor must be 4-(benzyloxy)-2-iodophenol .

-

Mapping: The phenol oxygen becomes O1 . The carbon bearing the iodine becomes C3a (bridgehead). The substituent para to the iodine (at C4 of the phenol) maps to C6 of the final benzofuran.

Workflow Diagram

Figure 1: Strategic workflow for the synthesis of 6-(benzyloxy)benzofuran showing the critical regiochemical precursor.

Experimental Protocols

Protocol A: Synthesis of Precursor (4-(Benzyloxy)-2-iodophenol)

Rationale: Commercial 4-(benzyloxy)phenol is readily available. Direct iodination must be controlled to prevent over-iodination.

Reagents:

-

4-(Benzyloxy)phenol (1.0 equiv)

-

N-Iodosuccinimide (NIS) (1.05 equiv)

-

Acetonitrile (0.1 M concentration)

-

p-Toluenesulfonic acid (pTsOH) (10 mol%)

Procedure:

-

Dissolve 4-(benzyloxy)phenol in acetonitrile at 0°C.

-

Add pTsOH followed by portion-wise addition of NIS over 15 minutes.

-

Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

-

Quench: Add saturated Na₂S₂O₃ solution to remove excess iodine (solution turns pale yellow).

-

Extraction: Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄.

-

Purification: Flash column chromatography (Hexanes/EtOAc 9:1).

-

Target: Mono-iodinated product (typically ~85% yield).

-

Protocol B: Sonogashira Annulation (The Core Reaction)

Rationale: We employ PdCl₂(PPh₃)₂ for its stability and CuI as a co-catalyst to accelerate the oxidative addition/transmetallation cycle. Trimethylsilylacetylene (TMSA) is used as a "dummy" alkyne equivalent; the TMS group prevents homocoupling (Glaser coupling) and is easily removed in situ to trigger cyclization.

Reagents:

-

4-(Benzyloxy)-2-iodophenol (1.0 equiv, 5.0 mmol)

-

PdCl₂(PPh₃)₂ (2-3 mol%)

-

CuI (1.5 mol%)

-

Trimethylsilylacetylene (TMSA) (1.2 equiv)

-

Triethylamine (Et₃N) (3.0 equiv)

-

THF (Anhydrous, degassed) (10 mL)

-

TBAF (1.0 M in THF) (1.5 equiv) - For Step 2

Step-by-Step Methodology:

-

Setup (Inert Atmosphere):

-

Flame-dry a 50 mL Schlenk flask or round-bottom flask equipped with a septum.

-

Cool to RT under a stream of Nitrogen or Argon.

-

Critical: Oxygen must be excluded to prevent homocoupling of the alkyne and oxidation of the Pd catalyst.

-

-

Reagent Charging:

-

Add 4-(benzyloxy)-2-iodophenol (1.63 g, 5.0 mmol), PdCl₂(PPh₃)₂ (70 mg, 0.1 mmol), and CuI (14 mg, 0.075 mmol).

-

Note: Keep CuI protected from light until use.

-

-

Solvent & Base Addition:

-

Evacuate and backfill with N₂ three times.

-

Inject anhydrous THF (10 mL) and Et₃N (2.1 mL, 15 mmol) via syringe. The solution typically turns dark (catalyst activation).

-

-

Coupling (Sonogashira):

-

Add TMSA (0.85 mL, 6.0 mmol) dropwise.

-

Stir at RT for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 8:2).

-

Checkpoint: Disappearance of the iodophenol and appearance of a less polar intermediate (the silylated alkyne).

-

-

Cyclization (Desilylation/Annulation):

-

Once coupling is complete, add TBAF (1.0 M in THF, 7.5 mL, 7.5 mmol) dropwise directly to the reaction mixture.

-

Heat to 60°C for 2–3 hours.

-

Mechanism:[1][2] Fluoride cleaves the C-Si bond. The resulting terminal alkyne is immediately attacked by the adjacent phenoxide (generated by the basic conditions) in a 5-exo-dig cyclization to form the benzofuran.

-

-

Workup & Isolation:

-

Cool to RT. Dilute with Et₂O (50 mL).

-

Wash with saturated NH₄Cl (2 x 30 mL) to remove copper salts and amine.

-

Wash with Brine, dry over MgSO₄, and concentrate in vacuo.

-

Purification: Silica gel chromatography.

-

Eluent: Gradient 0% -> 5% EtOAc in Hexanes.

-

Product: 6-(Benzyloxy)benzofuran appears as a white/off-white solid.

-

-

Mechanistic Insight & Troubleshooting

Catalytic Cycle & Annulation Pathway

The reaction proceeds via the standard Pd(0)/Pd(II) cycle, assisted by the Cu(I) acetylide cycle. The unique aspect here is the post-coupling cyclization.

Figure 2: Mechanistic pathway illustrating the catalytic cycle followed by the fluoride-mediated cyclization.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / Incomplete Conversion | Catalyst poisoning (O₂). | Degas solvents thoroughly (freeze-pump-thaw or vigorous sparging). Ensure CuI is white/off-white, not green. |

| Glaser Coupling (Di-alkyne) | Oxygen presence. | Strictly exclude air. Add TMSA slowly to keep local concentration low relative to the Pd-Ar complex. |

| No Cyclization | Incomplete desilylation. | Ensure TBAF is fresh. Increase temperature to 70°C. Alternatively, use K₂CO₃/MeOH reflux for the cyclization step. |

| Dark/Black Precipitate | Pd Black formation.[3] | Ligand deficiency. Add excess PPh₃ (1-2 mol%) to stabilize the Pd species. |

References

-

Reddy, K. H. V., et al. (2022).[4] "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies." Results in Chemistry.

-

Cacchi, S., et al. (2016). "A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method." Journal of Organic Chemistry.

-

Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides." Journal of Organometallic Chemistry.

-

BenchChem. (2025).[5] "Application Notes and Protocols for the Sonogashira Reaction." BenchChem Technical Library.

Sources

Rap-Stoermer synthesis method for 6-substituted benzofurans

Application Note & Protocol Guide

Topic: High-Efficiency Synthesis of 6-Substituted Benzofurans via the Rap-Stoermer Reaction

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds.[1] Specifically, 6-substituted benzofurans exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them high-value targets in medicinal chemistry and drug development.[2][3][4] The Rap-Stoermer reaction offers a classic yet highly efficient and robust pathway for constructing the benzofuran core.[5] This guide provides a comprehensive overview of a modern, optimized Rap-Stoermer synthesis protocol for preparing 6-substituted benzofurans, focusing on the causality behind experimental choices, detailed step-by-step instructions, and troubleshooting. We will detail a highly efficient, solvent-free method utilizing triethylamine (TEA) as a catalyst, which offers significant advantages in terms of yield, reaction time, and environmental impact.[6][7]

Scientific Foundation: Mechanism and Rationale

The Rap-Stoermer reaction is a cascade process that elegantly combines nucleophilic substitution, nucleophilic addition, and dehydration into a single operational step.[5] It involves the condensation of a substituted salicylaldehyde (the phenolic aldehyde) with an α-haloketone. The key to synthesizing a 6-substituted benzofuran is the selection of a 5-substituted salicylaldehyde as the starting material.

The reaction proceeds via a Dickman-type aldol condensation mechanism, which can be broken down into three critical stages:[7]

-

Deprotonation and O-Alkylation: The reaction is initiated by a base, such as triethylamine (TEA), which deprotonates the hydroxyl group of the salicylaldehyde. This generates a phenoxide ion, a potent nucleophile. The phenoxide then attacks the α-carbon of the haloketone, displacing the halide in a classic SN2 reaction to form an ether intermediate.

-

Intramolecular Aldol Addition: The base then facilitates the formation of an enolate from the ether intermediate by abstracting an α-proton from the ketone moiety. This enolate undergoes an intramolecular nucleophilic attack on the aldehyde's carbonyl carbon. This cyclization step forms a five-membered heterocyclic ring, creating the core benzofuran structure as a bicyclic alkoxide intermediate.

-

Dehydration: The final step is the elimination of a water molecule (dehydration) from the cyclic intermediate, which is typically promoted by heating. This step creates the aromatic furan ring, yielding the stable 2-aroyl-6-substituted benzofuran product.

This mechanistic pathway underscores the importance of the base, which acts as a catalyst for both the initial O-alkylation and the subsequent cyclization. The choice of a non-nucleophilic, moderately strong base like TEA is crucial to favor the desired reaction pathway while minimizing side reactions.[8][9]

Caption: Key stages of the Rap-Stoermer synthesis.

Experimental Protocol: TEA-Catalyzed Solvent-Free Synthesis

This protocol is adapted from highly efficient, environmentally conscious methods that achieve excellent yields (81-97%) without the need for conventional organic solvents.[6][7] The reaction is conducted under neat (solvent-free) conditions at elevated temperatures.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 5-Substituted Salicylaldehyde | Reagent Grade, ≥98% | Standard Chemical Supplier | e.g., 5-chlorosalicylaldehyde, 5-bromosalicylaldehyde |

| α-Bromoacetophenone | Reagent Grade, ≥98% | Standard Chemical Supplier | Can be substituted with other α-haloketones |

| Triethylamine (TEA) | Anhydrous, ≥99.5% | Standard Chemical Supplier | Must be anhydrous to prevent side reactions. |

| Ethyl Acetate | ACS Grade | Standard Chemical Supplier | For extraction and chromatography |

| Hexane | ACS Grade | Standard Chemical Supplier | For chromatography |

| Silica Gel | 60 Å, 230-400 mesh | Standard Chemical Supplier | For column chromatography |

| Anhydrous Sodium Sulfate | Reagent Grade | Standard Chemical Supplier | For drying organic layer |

Equipment

-

Round-bottom flask or sealed reaction vessel (size dependent on scale)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature controller

-

Condenser (if not using a sealed vessel)

-

Rotary evaporator

-

Glassware for liquid-liquid extraction (separatory funnel)

-

Chromatography column and associated glassware

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry sealed reaction vessel, add the 5-substituted salicylaldehyde (1.0 eq), the α-haloketone (1.1 eq), and triethylamine (TEA) (1.5 eq).

-

Causality: Using a slight excess of the α-haloketone ensures the complete consumption of the limiting salicylaldehyde. The excess TEA acts as both the catalyst and an acid scavenger for the HBr formed.[7]

-

-

Reaction Execution: Seal the vessel securely and place it in a preheated oil bath or heating mantle set to 130 °C. Stir the mixture vigorously.

-

Causality: The high temperature provides the necessary activation energy for the cyclization and dehydration steps and ensures the reactants remain in a molten, homogenous state under solvent-free conditions.[6] Running the reaction in a sealed vessel prevents the loss of volatile reactants like TEA.[7]

-

-

Monitoring the Reaction: Monitor the reaction progress using TLC (e.g., 9:1 Hexane:Ethyl Acetate eluent). Spot the starting materials for reference. The reaction is typically complete within 2-4 hours, indicated by the disappearance of the salicylaldehyde spot.

-

Work-up and Extraction: Once the reaction is complete, cool the vessel to room temperature. Add ethyl acetate (20-30 mL) to dissolve the crude mixture. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL) to remove excess TEA, followed by saturated sodium bicarbonate solution (1 x 20 mL), and finally brine (1 x 20 mL).

-

Causality: The acidic wash protonates and removes the basic TEA. The bicarbonate wash neutralizes any remaining acid, and the brine wash removes bulk water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity) to isolate the pure 6-substituted benzofuran product.

-

Causality: Chromatography is essential to separate the desired product from unreacted starting materials and any minor byproducts.

-

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as 1H-NMR, 13C-NMR, FTIR, and LC-MS.[7]

Caption: Step-by-step experimental workflow diagram.

Optimization and Methodological Variations

The efficiency of the Rap-Stoermer synthesis is highly dependent on the chosen conditions. While the described solvent-free TEA-catalyzed method is robust, other variations exist and may be preferable for specific substrates.

| Parameter | Variation | Effect on Reaction | Rationale & Citation |

| Catalyst/Base | K2CO3, Cs2CO3 | Often requires a solvent (e.g., DMF, Acetone). Can be effective but may require longer reaction times. | Traditional bases for this condensation.[10] |

| Triethylamine (TEA) | Excellent yields under solvent-free conditions. Acts as a clean, non-ionic base.[7] | High efficiency and simple work-up make it a preferred modern choice.[6] | |

| Magnetic NaAlO2 | Recyclable solid catalyst, promoting green chemistry principles. | Heterogeneous catalysis simplifies catalyst removal post-reaction.[7] | |

| Solvent | Solvent-Free (Neat) | High concentration leads to faster reaction rates and high yields. Environmentally friendly. | Optimal for many substrates, reducing solvent waste and simplifying work-up.[6][7] |

| Ethanol, DMF, Acetone | Can improve solubility for certain high-melting-point substrates. | May lead to lower yields compared to solvent-free methods and complicates purification.[6] | |

| Aqueous Media (PTC) | Green alternative using a phase-transfer catalyst (e.g., TBAB). | Water is an ideal green solvent, but requires a PTC to bring reactants together.[11] | |

| Energy Source | Conventional Heating | Simple, reliable, and provides consistent results. | Standard method providing good thermal control.[6] |

| Microwave Irradiation | Can dramatically reduce reaction times from hours to minutes. | Microwave energy efficiently couples with polar molecules, accelerating the reaction rate.[5][10] |

Troubleshooting Guide

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Inactive catalyst (wet TEA).2. Insufficient temperature.3. Poor quality starting materials. | 1. Use freshly opened or distilled anhydrous TEA.2. Verify oil bath temperature with an external thermometer.3. Check purity of salicylaldehyde and α-haloketone by NMR or melting point. |

| Incomplete Reaction | 1. Reaction time too short.2. Insufficient base to drive the reaction to completion. | 1. Continue heating and monitor by TLC until the limiting reagent is consumed.2. Increase the stoichiometry of TEA to 2.0 equivalents. |

| Formation of Side Products | 1. Self-condensation of the α-haloketone.2. Polymerization of the salicylaldehyde. | 1. Ensure slow, controlled heating and maintain stoichiometric balance.2. Purify the crude mixture carefully using gradient column chromatography to separate isomers or byproducts. |

| Difficulty in Purification | 1. Product co-elutes with starting material.2. Oily product that won't crystallize. | 1. Adjust the polarity of the eluent system for chromatography (e.g., use a Toluene/Ethyl Acetate system).2. Attempt trituration with a cold non-polar solvent like hexane or pentane to induce crystallization. |

Conclusion

The Rap-Stoermer synthesis remains a powerful and highly relevant tool for the construction of 2-aroylbenzofurans, which are precursors to a multitude of medicinally important 6-substituted benzofuran derivatives. The modern, TEA-catalyzed, solvent-free protocol presented here offers a superior method that is high-yielding, rapid, and aligned with the principles of green chemistry. By understanding the underlying mechanism and key experimental parameters, researchers can effectively apply and troubleshoot this synthesis to accelerate the discovery and development of novel benzofuran-based therapeutics.

References

-

Koca, M., Ertürk, A. S., & Bozca, O. (2022). Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions. ChemistrySelect, 7(30), e202202243. [Link][6][9]

-

Koca, M., Ertürk, A. S., & Bozca, O. (2022). Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions. ResearchGate. [Link][7]

-

Anonymous. (n.d.). A green and convenient synthesis of 2-aroylbenzofurans in aqueous media. Indian Academy of Sciences. [Link][11]

-

Aslam, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules. [Link][1]

-

Wikipedia contributors. (n.d.). Substituted benzofuran. Wikipedia. [Link]

-

Anonymous. (2025). Research advances in the Rap-Stoermer reaction. ResearchGate. [Link][5]

-

Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link][8]

-

Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. [Link]

-

Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]

-

Anonymous. (2025). Robust synthesis of linear and angular furoquinolines using Rap–Stoermer reaction. ResearchGate. [Link][10]

-

Liu, H., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules. [Link]

-

Anonymous. (n.d.). Various synthetic routes for benzofuran moiety. ResearchGate. [Link]

-

Wikipedia contributors. (n.d.). List of organic reactions. Wikipedia. [Link]

-

Ielo, L., et al. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. [Link]

-

Kobayashi, A., Tabata, S., & Yoshida, S. (2024). Highly substituted benzo[b]furan synthesis through substituent migration. Royal Society of Chemistry. [Link]

-

Asati, V., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances. [Link][3]

-

Sinha, A., et al. (2023). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. [Link][4]

-

Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. [Link]

Sources

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]

- 4. atlantis-press.com [atlantis-press.com]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A green and convenient synthesis of 2-aroylbenzofurans in aqueous media - Arabian Journal of Chemistry [arabjchem.org]

Preparation of 6-(Benzyloxy)benzofuran-3(2H)-one intermediates

An Application Guide for the Synthesis of 6-(Benzyloxy)benzofuran-3(2H)-one

Introduction: The Significance of the Benzofuranone Scaffold

The benzofuran-3(2H)-one moiety is a privileged heterocyclic scaffold frequently encountered in natural products and pharmacologically active molecules.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including antibiotic, anti-tumor, and anti-inflammatory properties. The specific intermediate, 6-(Benzyloxy)benzofuran-3(2H)-one, serves as a crucial building block in medicinal chemistry, enabling the synthesis of more complex molecules, particularly those targeting various signaling pathways in drug discovery. The benzyloxy group at the 6-position provides a versatile handle for further functionalization or can act as a protected phenol, which can be deprotected in later synthetic steps to reveal a hydroxyl group for further modification.

This application note provides a detailed, field-tested protocol for the preparation of 6-(Benzyloxy)benzofuran-3(2H)-one. It is designed for researchers in organic synthesis and drug development, offering not just a step-by-step procedure but also the underlying mechanistic principles, troubleshooting advice, and critical safety considerations.

Section 1: Synthetic Strategy & Mechanistic Rationale

The selected synthetic route is a robust and widely applicable two-step process. This strategy was chosen for its reliability, use of readily available starting materials, and straightforward execution.

-

Step 1: Williamson Ether Synthesis. The synthesis begins with the O-alkylation of 4-(benzyloxy)phenol with an α-haloacetate ester (e.g., ethyl bromoacetate). This is a classic Williamson ether synthesis, proceeding via an SN2 mechanism where the phenoxide, generated in situ by a mild base like potassium carbonate, acts as a nucleophile.

-

Step 2: Intramolecular Friedel-Crafts Acylation. The core benzofuranone ring is constructed via an acid-catalyzed intramolecular cyclization of the intermediate phenoxyacetic acid (formed by saponification of the ester). This reaction is a type of Friedel-Crafts acylation.[1] A strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid), is required to activate the carboxylic acid, converting it into a highly electrophilic acylium ion or a related activated species.[3] This electrophile then attacks the electron-rich aromatic ring at the ortho position to the ether linkage, followed by rearomatization to yield the five-membered ketone ring. The regioselectivity of this cyclization is directed by the activating ether group to the ortho position.[1]

Visualized Reaction Pathway

The following diagram outlines the complete synthetic transformation from the starting phenol to the target benzofuranone.

Sources

Application Notes and Protocols for the Cyclization of Salicylaldehyde Derivatives to Benzofurans

Introduction: The Enduring Importance of the Benzofuran Scaffold

The benzofuran moiety is a privileged heterocyclic scaffold, forming the core structure of numerous natural products, pharmaceuticals, and materials with significant biological and physical properties.[1][2][3] Its derivatives are known to exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, anti-microbial, and anti-hypertensive effects.[4] Prominent drugs such as the antiarrhythmic dronedarone and the gout treatment benzbromarone feature a benzofuran core, underscoring its importance in medicinal chemistry.[4] Consequently, the development of efficient and versatile synthetic routes to substituted benzofurans from readily available starting materials like salicylaldehyde derivatives is a subject of continuous and intense research.

This guide provides an in-depth overview of key reagents and protocols for the cyclization of salicylaldehyde derivatives to construct the benzofuran ring system. We will delve into the mechanistic underpinnings of various synthetic strategies, offering practical, field-proven protocols for researchers, scientists, and professionals in drug development. The methodologies are broadly categorized into base-catalyzed, metal-catalyzed, and other notable cyclization strategies, each with its unique advantages and substrate scope.

I. Base-Catalyzed Cyclization Strategies: Classic and Reliable Routes

Base-catalyzed condensation reactions represent some of the most traditional and straightforward methods for benzofuran synthesis from salicylaldehydes. These reactions typically involve the formation of a phenoxide intermediate, which then undergoes intramolecular nucleophilic attack to construct the furan ring.

Mechanism of Base-Catalyzed Cyclization

The general mechanism involves the deprotonation of the phenolic hydroxyl group of the salicylaldehyde derivative by a base, typically an alkali metal carbonate or hydroxide.[5] This generates a highly nucleophilic phenoxide. The second reactant, usually an α-halo ketone or ester, is then susceptible to nucleophilic attack by the phenoxide, forming an ether linkage. Subsequent intramolecular aldol-type condensation or a similar cyclization, followed by dehydration, yields the benzofuran ring.

Caption: General workflow for base-catalyzed benzofuran synthesis.

Protocol 1: Synthesis of 2-Acetylbenzofuran from Salicylaldehyde and Chloroacetone

This protocol is a classic example of a base-catalyzed cyclization, providing a straightforward route to 2-acetylbenzofuran, a versatile intermediate.[6][7]

Materials:

-

Salicylaldehyde

-

Chloroacetone

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Dry Acetone (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Standard glassware for workup and purification

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add salicylaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and dry acetone.

-

Stir the mixture at room temperature for 15 minutes to ensure a fine suspension of the base.

-

Add chloroacetone (1.1 eq) dropwise to the stirring suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Wash the solid residue with a small amount of acetone.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) or by recrystallization to afford pure 2-acetylbenzofuran.

| Parameter | Value | Reference |

| Reactants | Salicylaldehyde, Chloroacetone | [6][7] |

| Base | K₂CO₃ | [7] |

| Solvent | Acetone | [7] |

| Temperature | Reflux | [7] |

| Typical Yield | Good to Excellent | [4] |

Protocol 2: Catalyst-Free Synthesis using Nitroepoxides and Salicylaldehydes

A more recent, catalyst-free approach involves the cascade reaction between nitroepoxides and salicylaldehydes in the presence of a base.[8][9] This method offers a novel route to functionalized benzofurans.

Materials:

-

Substituted Salicylaldehyde

-

Nitroepoxide

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Reaction vial/flask

-

Heating block or oil bath

Procedure:

-

In a reaction vial, combine the salicylaldehyde derivative (1.0 eq), the desired nitroepoxide (1.2 eq), and potassium carbonate (2.0 eq).

-

Add DMF as the solvent.

-

Seal the vial and heat the mixture at 110 °C for approximately 12 hours.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Upon completion, cool the mixture to room temperature.

-

Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude residue by column chromatography to yield the desired benzofuran derivative.

| Parameter | Value | Reference |

| Reactants | Salicylaldehyde, Nitroepoxide | [8][9] |

| Base | K₂CO₃ | [8][9] |

| Solvent | DMF | [8][9] |

| Temperature | 110 °C | [8][9] |

| Typical Yield | 33-84% | [8][9] |

II. Transition Metal-Catalyzed Cyclizations: Power and Versatility

Transition metal catalysis has revolutionized organic synthesis, and the construction of the benzofuran ring is no exception.[4] Catalysts based on palladium, copper, and rhodium offer high efficiency, broad substrate scope, and the ability to forge C-C and C-O bonds under mild conditions.

A. Palladium- and Copper-Catalyzed Sonogashira Coupling/Cyclization

The Sonogashira coupling, a cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, is a powerful tool for benzofuran synthesis when applied in a domino or one-pot sequence with a cyclization step.[4][10] This approach typically starts with an o-iodophenol and a terminal alkyne.

Mechanism of Sonogashira Coupling and Cyclization: The reaction is co-catalyzed by palladium and copper complexes. The palladium catalyst facilitates the oxidative addition to the aryl halide and the transmetalation with the copper acetylide (formed from the terminal alkyne and the copper co-catalyst). Reductive elimination yields the coupled product, an o-alkynylphenol. Subsequent intramolecular hydroalkoxylation, often promoted by the same catalytic system or a base, leads to the benzofuran ring.

Caption: Palladium/Copper-catalyzed Sonogashira-cyclization pathway.

Protocol 3: One-Pot Synthesis of 2-Substituted Benzofurans via Sonogashira-Larock Heteroannulation

This protocol allows for the rapid construction of substituted benzofurans from readily available starting materials in a one-pot fashion.[11]

Materials:

-

o-Iodophenol derivative

-

Terminal alkyne

-

Palladium(II) acetate (Pd(OAc)₂)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Schlenk flask or sealed reaction tube

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Set up a Schlenk flask under an inert atmosphere.

-

To the flask, add the o-iodophenol (1.0 eq), Pd(OAc)₂ (e.g., 2 mol%), CuI (e.g., 4 mol%), and PPh₃ (e.g., 8 mol%).

-

Add K₂CO₃ (2.0 eq) and DMF.

-

Stir the mixture for a few minutes, then add the terminal alkyne (1.2 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

-

After the reaction is complete, cool to room temperature.

-

Perform a standard aqueous workup: dilute with water and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

| Parameter | Value | Reference |

| Reactants | o-Iodophenol, Terminal alkyne | [4][11] |

| Catalyst System | Pd(OAc)₂/CuI/PPh₃ | [4] |

| Base | K₂CO₃ | [2] |

| Solvent | DMF | [4] |

| Temperature | 80-100 °C | [12] |

| Typical Yield | Good to Excellent (e.g., 84-91%) | [4] |

B. Copper-Catalyzed Reactions of Salicylaldehyde-Derived Schiff Bases

An innovative copper-catalyzed method involves the reaction of salicylaldehyde-derived Schiff bases (imines) with alkenes.[1][4] This strategy allows for the synthesis of trifluoroethyl-substituted benzofurans, which are of interest in medicinal chemistry.

Procedure Outline: Substituted salicylaldehyde-derived Schiff bases are reacted with substituted alkenes using copper chloride as a catalyst and a strong, non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in a solvent such as DMF.[1][4] This reaction proceeds in good yields (45-93%).[4] The mechanism likely involves the formation of an iminium ion, which plays a key role in the cyclization cascade.[1][4]

III. Wittig-Type Reactions for Benzofuran Synthesis

The Wittig reaction, a cornerstone of C=C bond formation, can be adapted for an intramolecular approach to synthesize benzofurans. This typically involves preparing a phosphonium ylide from a salicylaldehyde derivative.

Mechanism of Intramolecular Wittig Cyclization

The synthesis begins by converting the hydroxyl group of a salicylaldehyde derivative into a triphenylphosphonium salt. Treatment of this salt with a base generates an ylide. The key step is the intramolecular Wittig reaction between the ylide and the adjacent aldehyde carbonyl group. This forms an oxaphosphetane intermediate which then collapses to form the benzofuran ring and triphenylphosphine oxide as a byproduct.

Caption: Simplified pathway for intramolecular Wittig cyclization.

Protocol 4: Synthesis of 2-Ethylbenzofuran via Intramolecular Wittig Reaction

This protocol outlines a general approach for synthesizing substituted benzofurans, exemplified by the formation of 2-ethylbenzofuran.[6]

Materials:

-

(2-Hydroxybenzyl)triphenylphosphonium bromide

-

Propionic anhydride

-

Triethylamine (Et₃N)

-

Toluene

-

Reaction flask with reflux condenser

-

Inert atmosphere setup

Procedure:

-

Prepare (2-hydroxybenzyl)triphenylphosphonium bromide by reacting 2-hydroxymethylphenol with triphenylphosphine hydrobromide.[6]

-

In a flask under an inert atmosphere, suspend the phosphonium salt (1.0 eq) in dry toluene.

-

Add triethylamine (2.2 eq) followed by propionic anhydride (1.2 eq).

-

Heat the mixture to reflux for 8-12 hours. The reaction first involves acylation of the phenolic hydroxyl group, followed by ylide formation and intramolecular Wittig cyclization.

-

Monitor the reaction by TLC.

-

Once complete, cool the reaction mixture and perform an aqueous workup. Wash with saturated NaHCO₃ solution and then with brine.

-

Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain 2-ethylbenzofuran.[6]

IV. Acid-Catalyzed Cyclization Approaches

While less common for direct conversion of salicylaldehydes, acid-catalyzed cyclizations are effective for related precursors. Lewis acids like boron trifluoride diethyl etherate (BF₃·OEt₂) and Brønsted acids such as trifluoroacetic acid (TFA) can promote the necessary ring-closing reactions.[4][13]

For instance, 2-hydroxy-1,4-diones can undergo a cyclization/oxidative aromatization cascade reaction catalyzed by TFA in the presence of an oxidant like N-bromosuccinimide (NBS) to afford a variety of benzofuran derivatives.[13] Similarly, BF₃·OEt₂ can promote Domino reactions between 2,4-diyn-1-ols and dicarbonyl compounds, leading to benzofurans through a sequence of propargylation and intramolecular cyclization.[4]

Conclusion and Future Outlook

The synthesis of benzofurans from salicylaldehyde derivatives and related precursors remains a vibrant area of chemical research. While classic base-catalyzed methods offer reliability and simplicity, modern transition metal-catalyzed reactions, particularly those involving palladium and copper, provide unparalleled efficiency and scope for creating complex and diverse molecular architectures. The choice of reagent and methodology ultimately depends on the desired substitution pattern, functional group tolerance, and scalability requirements of the target molecule. As the demand for novel benzofuran-based therapeutic agents and materials continues to grow, the development of even more innovative, sustainable, and atom-economical synthetic strategies will be a key focus for the scientific community.

References

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

-

Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]

- Synthesis of substituted salicylaldehyde derivatives. Google Patents.

-

De novo synthesis of benzofurans via trifluoroacetic acid catalyzed cyclization/oxidative aromatization cascade reaction of 2-hydroxy-1,4-diones. Organic & Biomolecular Chemistry. Available at: [Link]

-

Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Benzofuran Synthesis Using a Sonogashira– Larock Heteroannulation Protocol. Thieme. Available at: [Link]

-

Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. National Center for Biotechnology Information. Available at: [Link]

-

Catalyst-Free Synthesis of Benzofuran Derivatives from Cascade Reactions between Nitroepoxides and Salicylaldehydes. ACS Publications. Available at: [Link]

-

Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls. PubMed. Available at: [Link]

-

Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. RSC Publishing. Available at: [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. Available at: [Link]

-

Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. National Center for Biotechnology Information. Available at: [Link]

-

A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Current Medical and Pharmaceutical Research. Available at: [Link]

-

Regioselective Synthesis of Benzofuranones and Benzofurans. ACS Publications. Available at: [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. Available at: [Link]

-

Catalyst-Free Synthesis of Benzofuran Derivatives from Cascade Reactions between Nitroepoxides and Salicylaldehydes. PubMed. Available at: [Link]

-

Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. RSC Publishing. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 3. scienceopen.com [scienceopen.com]

- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN103228137A - Synthesis of substituted salicylaldehyde derivatives - Google Patents [patents.google.com]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Catalyst-Free Synthesis of Benzofuran Derivatives from Cascade Reactions between Nitroepoxides and Salicylaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 12. Benzofuran synthesis [organic-chemistry.org]

- 13. De novo synthesis of benzofurans via trifluoroacetic acid catalyzed cyclization/oxidative aromatization cascade reaction of 2-hydroxy-1,4-diones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: A Guide to the Deprotection of 6-(Benzyloxy)benzofuran to 6-Hydroxybenzofuran

Abstract

This technical guide provides detailed protocols for the deprotection of 6-(benzyloxy)benzofuran to yield 6-hydroxybenzofuran, a crucial intermediate in the synthesis of various biologically active molecules and pharmaceuticals. We will explore the two most prevalent and effective methods for this transformation: palladium-catalyzed hydrogenolysis and catalytic transfer hydrogenation. This document will delve into the mechanistic underpinnings of these reactions, offer step-by-step experimental procedures, and provide critical insights into reaction optimization and troubleshooting. The protocols are designed to be self-validating, ensuring reproducibility and high yields for researchers in organic synthesis and drug development.

Introduction: The Significance of 6-Hydroxybenzofuran

The benzofuran scaffold is a privileged heterocyclic motif found in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Specifically, 6-hydroxybenzofuran serves as a key building block for the synthesis of more complex molecules where the phenolic hydroxyl group can be further functionalized. The benzyl ether is a common protecting group for phenols due to its stability under a variety of reaction conditions. Its efficient and clean removal is a critical step in many multi-step synthetic routes. This guide focuses on the final deprotection step to unveil the versatile 6-hydroxybenzofuran.

Mechanistic Overview: Cleavage of the Benzyl Ether

The deprotection of a benzyl ether to a phenol is typically achieved through hydrogenolysis. This reaction involves the cleavage of the C-O bond of the benzyl ether with the addition of hydrogen. The most common and efficient method for this transformation is through heterogeneous catalysis, primarily using palladium on a solid support like activated carbon (Pd/C).

The generally accepted mechanism for palladium-catalyzed hydrogenolysis involves the following key steps[1]:

-

Adsorption: Both the benzyl ether and hydrogen gas adsorb onto the surface of the palladium catalyst.

-

Hydrogen Activation: The H-H bond of molecular hydrogen is cleaved on the palladium surface, forming palladium hydride species.

-

C-O Bond Cleavage: The benzylic C-O bond of the adsorbed ether is cleaved by the activated hydrogen species.

-

Product Formation and Desorption: This results in the formation of the deprotected phenol (6-hydroxybenzofuran) and toluene. These products then desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.

This process can be achieved using either molecular hydrogen (H₂) gas or a hydrogen donor molecule in a process called catalytic transfer hydrogenation.

Experimental Protocols

This section provides two detailed and validated protocols for the deprotection of 6-(benzyloxy)benzofuran.

Protocol 1: Palladium-Catalyzed Hydrogenolysis using Hydrogen Gas

This classic method offers high yields and clean conversion, with toluene being the primary byproduct.

Materials and Reagents:

-

6-(Benzyloxy)benzofuran

-

10% Palladium on carbon (Pd/C), 50% wet with water

-

Ethanol (EtOH) or Ethyl acetate (EtOAc), reagent grade

-

Celite® for filtration

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

Round-bottom flask

-

Magnetic stirrer

-

Inert gas (Nitrogen or Argon)

Experimental Workflow Diagram:

Caption: Workflow for Pd/C Catalyzed Hydrogenolysis.

Step-by-Step Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-(benzyloxy)benzofuran (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate (approximately 0.05-0.1 M concentration).

-

Carefully add 10% palladium on carbon (10 mol% Pd) to the solution. Caution: Pd/C can be pyrophoric, especially when dry. Handle with care in an inert atmosphere if possible.

-

Seal the flask with a septum and purge the flask with an inert gas (nitrogen or argon) for several minutes.

-

Connect the flask to a balloon filled with hydrogen gas or a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen. Repeat this cycle three times to ensure a complete hydrogen atmosphere.

-

-

Reaction:

-